N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-7-16(21)19-13-8-9-15-14(11-13)20(10-6-2)17(22)18(3,4)12-23-15/h6,8-9,11H,2,5,7,10,12H2,1,3-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPQIYWDCRYZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring.
Introduction of Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions using allyl halides and dimethyl sulfate under basic conditions.
Attachment of the Butyramide Group: The final step involves the acylation of the oxazepine derivative with butyric anhydride or butyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the allyl or butyramide groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted oxazepine derivatives.
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[b][1,4]oxazepin scaffold is highly versatile, with substituents critically influencing physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Benzo[b][1,4]oxazepin Derivatives
*Estimated based on analogs; †Approximate value from literature.
Key Observations :
- Butyramide vs. Benzamide : The target compound’s butyramide group lacks aromaticity, likely reducing π-stacking interactions but improving metabolic stability compared to benzamide analogs .
- Allyl vs. Isobutyl : The allyl group (C=C) in the target compound may confer conformational flexibility, whereas the isobutyl group in enhances hydrophobicity.
- Sulfonamide vs.
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The butyramide’s aliphatic chain balances lipophilicity and solubility, making it more drug-like than aromatic benzamides.
- Methoxy-substituted benzamides (e.g., ) exhibit improved solubility due to polar groups, while sulfonamides (e.g., ) leverage acidity for enhanced aqueous solubility.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H24N2O
- Molecular Weight : 370.4 g/mol
The structure includes a benzo[b][1,4]oxazepin core with an allyl group and a butyramide moiety, which may contribute to its biological properties.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various pharmacological activities. These activities can be categorized into several areas:
- Anticonvulsant Activity : Some derivatives have shown effectiveness in reducing seizure activity in animal models.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.
- Anti-inflammatory Effects : Certain studies suggest that similar compounds may possess anti-inflammatory properties.
Anticonvulsant Activity
A study involving related compounds demonstrated significant anticonvulsant effects in DBA/2 mice. The administration of these compounds reduced sound-induced seizure activity by approximately 40% at specific dosages (20 nmol) .
Receptor Interaction Studies
Research has highlighted the interaction of related compounds with mGlu receptors. For instance, the activation of mGlu2 receptors showed promise in modulating neurotransmitter systems associated with mood regulation and anxiety disorders . This suggests that this compound could potentially influence similar pathways.
Data Summary Table
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Core formation | Salicylaldehyde derivative + allylamine, HCl, 80°C, 4h | 65% | 90% |
| Acylation | Butyryl chloride, DBU, DMF, 30°C, 8h | 70% | 95% |
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Focus on diagnostic signals, such as the oxazepinone carbonyl (δ ~170–175 ppm in 13C NMR) and allyl protons (δ ~5.0–5.8 ppm in 1H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+) with an error margin <5 ppm.
- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 65.2%, H: 6.8%, N: 7.1%) to detect impurities .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the oxazepinone core) by acquiring spectra at 25°C and −40°C .
Computational Modeling : Compare experimental shifts with DFT-calculated NMR chemical shifts (using Gaussian or ORCA software). For example, the allyl group’s proton environment may deviate due to steric interactions with the dimethyl substituents .
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously.
Advanced: What strategies optimize reaction yields for derivatives with bulky substituents?
Methodological Answer:
Bulky groups (e.g., 3,3-dimethyl) hinder reactivity. Mitigation approaches:
- Catalysis : Use Yb(OTf)3 (ytterbium triflate) to activate the carbonyl group during acylation, improving electrophilicity .
- Ultrasound-assisted synthesis : Enhance mass transfer and reduce reaction time (e.g., from 8h to 4h) while maintaining yields >60% .
- Solvent optimization : Replace DMF with THF for less steric hindrance in nucleophilic attacks .
Advanced: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Oxidative Stability : Expose to H2O2 (3% v/v) and analyze by LC-MS for oxidation products (e.g., epoxidation of the allyl group).
Photostability : Use a UV chamber (254 nm) to assess decomposition kinetics .
Q. Table 2: Example Stability Data
| Condition | Time (h) | Degradation (%) | Major Degradant |
|---|---|---|---|
| PBS, pH 7.4 | 72 | <5% | None detected |
| H2O2, 3% | 24 | 20% | Allyl epoxide |
Basic: What are the critical considerations for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Ensure resolution (R > 2.0) between the main peak and impurities.
- TLC : Monitor reactions using silica plates (ethyl acetate/hexane, 1:1); Rf ~0.5 for the target compound.
- Melting Point : A sharp mp (e.g., 210–212°C) indicates high crystallinity and purity .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Derivatization : Synthesize analogs with modified substituents (e.g., replacing allyl with propargyl) .
Biological Assays : Test in vitro binding affinity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ values, logP).
Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., benzodiazepine receptors) .
Advanced: How to address low solubility in aqueous buffers during bioassays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains ionizable groups.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
